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molecular formula C5H12O4 B568753 Pentaerythritol CAS No. 334974-06-0

Pentaerythritol

Cat. No. B568753
M. Wt: 137.139
InChI Key: WXZMFSXDPGVJKK-HOSYLAQJSA-N
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Patent
US07094943B2

Procedure details

Pentaerythritol (6.84 g, 50 mmol) was dissolved in 20 ml dioxane and 2 ml water and mixed up with 40% aqueous potassium hydroxide solution (w/v, 1 ml). After cooling to 0° C. in an ice bath, acrylonitrile (16.2 g, 300 mmol) was added and the mixture stirred for 48 h at room temperature. Solvents were evaporated, the remaining oil was diluted in 100 ml dichloromethane and washed with 10% aqueous sodium chloride solution (w/v, 50 ml). After re-extraction of the aqueous layer with dichloromethane (2×25 ml), the combined organic layers were dried over sodium sulfate and intensively evaporated. The nitrile was obtained as a colorless syrup: yield: 14.32 g (41 mmol, 82%). 1H-NMR (400 MHz, CDCl3) δ 2.60 (t, 8 H,—CH2CN), 3.50 (s, 8 H, —CqCH2O—), 3.65 (t, 8 H, —OCH2—). 13C-NMR (100 MHz, CDCl3) δ 18.86 (—CH2CN), 45.68 (Cq), 65.88 (—OCH2—), 68.82 (CqCH2O—), 118.22 (CN).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[OH-].[K+].[C:13](#[N:16])[CH:14]=[CH2:15]>O1CCOCC1>[C:13]([CH2:14][CH2:15][O:1][CH2:2][C:3]([CH2:8][O:9][CH2:15][CH2:14][C:13]#[N:16])([CH2:6][O:7][CH2:15][CH2:14][C:13]#[N:16])[CH2:4][O:5][CH2:15][CH2:14][C:13]#[N:16])#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
ADDITION
Type
ADDITION
Details
the remaining oil was diluted in 100 ml dichloromethane
WASH
Type
WASH
Details
washed with 10% aqueous sodium chloride solution (w/v, 50 ml)
EXTRACTION
Type
EXTRACTION
Details
After re-extraction of the aqueous layer with dichloromethane (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
intensively evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)CCOCC(COCCC#N)(COCCC#N)COCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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